Cas no 2034391-94-9 ((2-methyl-1,3-thiazol-4-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone)

(2-methyl-1,3-thiazol-4-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone 化学的及び物理的性質
名前と識別子
-
- (2-methyl-1,3-thiazol-4-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
-
- インチ: 1S/C18H17N3O2S/c1-12-19-16(11-24-12)18(22)21-9-8-14(10-21)23-17-7-6-13-4-2-3-5-15(13)20-17/h2-7,11,14H,8-10H2,1H3
- InChIKey: HFARAIJAKKBREM-UHFFFAOYSA-N
- ほほえんだ: C(C1=CSC(C)=N1)(N1CCC(OC2=CC=C3C(=N2)C=CC=C3)C1)=O
(2-methyl-1,3-thiazol-4-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6476-3479-20mg |
2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoline |
2034391-94-9 | 90%+ | 20mg |
$99.0 | 2023-07-05 | |
Life Chemicals | F6476-3479-50mg |
2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoline |
2034391-94-9 | 90%+ | 50mg |
$160.0 | 2023-07-05 | |
Life Chemicals | F6476-3479-40mg |
2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoline |
2034391-94-9 | 90%+ | 40mg |
$140.0 | 2023-07-05 | |
Life Chemicals | F6476-3479-10μmol |
2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoline |
2034391-94-9 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
Life Chemicals | F6476-3479-1mg |
2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoline |
2034391-94-9 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
Life Chemicals | F6476-3479-2μmol |
2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoline |
2034391-94-9 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
Life Chemicals | F6476-3479-3mg |
2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoline |
2034391-94-9 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
Life Chemicals | F6476-3479-25mg |
2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoline |
2034391-94-9 | 90%+ | 25mg |
$109.0 | 2023-07-05 | |
Life Chemicals | F6476-3479-20μmol |
2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoline |
2034391-94-9 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
Life Chemicals | F6476-3479-5mg |
2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoline |
2034391-94-9 | 90%+ | 5mg |
$69.0 | 2023-07-05 |
(2-methyl-1,3-thiazol-4-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone 関連文献
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
(2-methyl-1,3-thiazol-4-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanoneに関する追加情報
Introduction to (2-methyl-1,3-thiazol-4-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone (CAS No. 2034391-94-9)
(2-methyl-1,3-thiazol-4-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone (CAS No. 2034391-94-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent advancements in its research and development.
The chemical structure of (2-methyl-1,3-thiazol-4-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone is defined by a thiazole ring and a quinoline moiety linked through a methanone group. The thiazole ring, known for its biological activity and stability, contributes to the compound's pharmacological properties. The quinoline moiety, on the other hand, is a common scaffold in many bioactive molecules and is often associated with antimalarial and anticancer activities. The combination of these structural elements results in a compound with a high degree of functional versatility.
The synthesis of (2-methyl-1,3-thiazol-4-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone has been reported using various methodologies. One common approach involves the reaction of 2-methylthiazole with 2-hydroxyquinoline followed by coupling with pyrrolidine derivatives. Recent advancements in synthetic chemistry have led to more efficient and scalable methods, making it feasible for large-scale production. These methods often utilize green chemistry principles to minimize environmental impact and improve sustainability.
In terms of biological activities, (2-methyl-1,3-thiazol-4-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone has demonstrated significant potential as a therapeutic agent. Studies have shown that it exhibits potent anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, preclinical studies have indicated that the compound has anticancer properties, particularly against breast and lung cancer cell lines. The mechanism of action is believed to involve the modulation of key signaling pathways involved in cell proliferation and apoptosis.
Recent research has also explored the pharmacokinetic properties of (2-methyl-1,3-thiazol-4-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone. Studies have shown that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its therapeutic efficacy. The compound's ability to cross the blood-brain barrier (BBB) is particularly noteworthy, as it enhances its potential for treating central nervous system (CNS) disorders.
Clinical trials are currently underway to evaluate the safety and efficacy of (2-methyl-1,3-thiazol-4-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone in human subjects. Preliminary results from phase I trials have been encouraging, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical investigations to explore its potential as a novel therapeutic agent.
In conclusion, (2-methyl-1,3-thiazol-4-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone (CAS No. 2034391-94-9) represents a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical applications, this compound holds great promise for advancing the treatment of various diseases.
2034391-94-9 ((2-methyl-1,3-thiazol-4-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone) 関連製品
- 1424-79-9(Benzene,1,2,4-trichloro-3-(chloromethyl)-)
- 2648957-54-2(2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid)
- 860649-45-2(N-(4-Chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide)
- 946220-61-7(2,5-difluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide)
- 2171209-42-8(1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclobutane-1-carboxylic acid)
- 1932332-31-4(methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate)
- 2306271-99-6(4-bromo-3-methyl-thieno[2,3-c]pyridin-7-ol)
- 2137995-98-1(4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(1-methylethyl)-4-(2,2,2-trifluoroethyl)-)
- 1355201-77-2(2-Bromo-5-(chloromethyl)-3-methylpyridine)
- 185957-97-5(5,6,7,8-Tetrahydro-N-methoxy-N-methyl-1-naphthalenecarboxamide)




